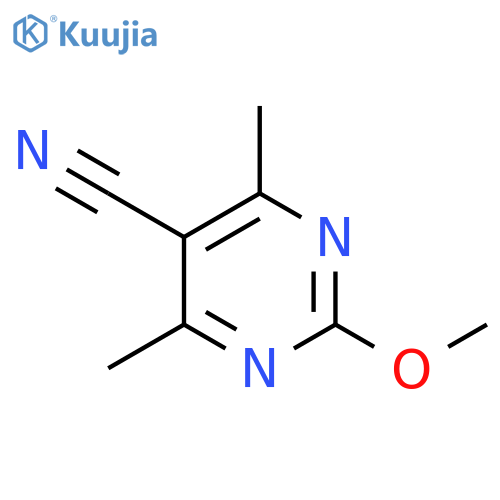Cas no 1823882-20-7 (2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile)

1823882-20-7 structure
商品名:2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile
CAS番号:1823882-20-7
MF:C8H9N3O
メガワット:163.176561117172
CID:4727936
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile
- FCH2496241
- AX8256599
-
- インチ: 1S/C8H9N3O/c1-5-7(4-9)6(2)11-8(10-5)12-3/h1-3H3
- InChIKey: JIDOWXPUXWSZLP-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=NC(C)=C(C#N)C(C)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 186
- トポロジー分子極性表面積: 58.8
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM276824-1g |
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile |
1823882-20-7 | 95% | 1g |
$584 | 2023-02-02 | |
| Alichem | A089005414-1g |
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile |
1823882-20-7 | 95% | 1g |
$562.32 | 2023-09-02 | |
| Chemenu | CM276824-1g |
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile |
1823882-20-7 | 95% | 1g |
$659 | 2021-08-18 |
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
1823882-20-7 (2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile) 関連製品
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
